molecular formula C10H6F3NO2 B3054670 Methyl 2-cyano-4-(trifluoromethyl)benzoate CAS No. 61500-86-5

Methyl 2-cyano-4-(trifluoromethyl)benzoate

Cat. No.: B3054670
CAS No.: 61500-86-5
M. Wt: 229.15 g/mol
InChI Key: FVVIVIPXASZNGB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F3NO2. It is a derivative of benzoic acid, featuring a cyano group and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the desired methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-4-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties contribute to its potential biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-4-(trifluoromethyl)benzoate is unique due to the presence of both a cyano group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

methyl 2-cyano-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVIVIPXASZNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504028
Record name Methyl 2-cyano-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61500-86-5
Record name Methyl 2-cyano-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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